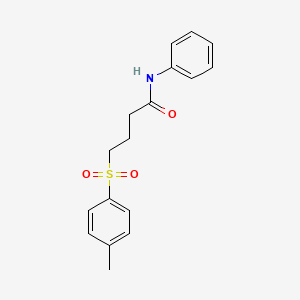

N-phenyl-4-tosylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl-4-tosylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a tosyl group attached to the butanamide chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-tosylbutanamide typically involves the reaction of 4-tosylbutanoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{4-tosylbutanoyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: N-phenyl-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: N-phenylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-phenyl-4-tosylbutanamide is a chemical compound with applications in scientific research, including uses as an intermediate in synthesizing complex organic molecules and in studying enzyme inhibition and protein-ligand interactions. It is also used in the production of specialty chemicals and materials. In vivo studies suggest that this compound can reduce inflammation and pain in animal models, though further research is needed to fully understand its biochemical and pharmacological activities.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones. Common reagents for this process include hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction: Reduction reactions can convert the amide group to an amine group. Lithium aluminum hydride or sodium borohydride are common reducing agents for this type of reaction. The major product of this reaction is N-phenylbutanamide.

- Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base.

Bioactive Compounds and Polyphenols

作用机制

The mechanism of action of N-phenyl-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

N-phenylbutanamide: Lacks the tosyl group, making it less reactive in certain chemical reactions.

N-tosylbutanamide: Lacks the phenyl group, reducing its ability to engage in π-π interactions.

N-phenyl-4-methylbutanamide: The methyl group instead of the tosyl group alters its chemical reactivity and biological activity.

Uniqueness: N-phenyl-4-tosylbutanamide is unique due to the presence of both the phenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

生物活性

N-phenyl-4-tosylbutanamide is a compound of increasing interest in medicinal chemistry, particularly for its biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the reaction of tosyl chloride with an appropriate amine. The structural formula is characterized by a phenyl group attached to a butanamide chain, with a tosyl group enhancing its solubility and stability. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.3 µM to 50.9 µM, indicating potent activity against tumor growth .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 16 | Caco-2 | 37.4 |

| 18 | HCT-116 | 3.3 |

| 19 | Caco-2 | 17.0 |

| 21 | HCT-116 | 4.9 |

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor proliferation. Specifically, studies have shown that these compounds can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers . The treatment with these compounds resulted in reduced expression of PI3K and AKT genes while increasing the expression of pro-apoptotic factors like BAD.

Anticholinesterase Activity

In addition to anticancer properties, this compound derivatives have been investigated for their anticholinesterase activity. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compounds were found to exhibit moderate potency as reversible inhibitors of acetylcholinesterase (AChE), with some variations in efficacy based on structural modifications .

Table 2: Anticholinesterase Activity of Selected Compounds

| Compound ID | AChE Inhibition (%) |

|---|---|

| A | 45 |

| B | 60 |

| C | 30 |

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study conducted on various derivatives of this compound revealed significant differences in antiproliferative activity across different cancer cell lines, suggesting a structure-activity relationship (SAR) that warrants further investigation .

- Inhibition Studies : Molecular docking studies indicated that the binding affinity of these compounds to the target proteins involved in cancer pathways was substantial, reinforcing their potential as therapeutic agents .

- Neuroprotective Studies : Research has also focused on the neuroprotective effects of these compounds due to their ability to inhibit cholinesterase enzymes, which could lead to advancements in treating Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-4-tosylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling reactions between phenylamine and a tosyl-activated butanamide intermediate. Key steps include:

- Tosylation of butanamide using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .

- Amide bond formation via carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios. Monitor progress via TLC and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : Compare 1H and 13C NMR shifts with predicted spectra (e.g., using ChemDraw or ACD/Labs). Pay attention to aromatic protons (δ 7.2–7.8 ppm) and tosyl group signals (δ 2.4 ppm for methyl) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H]+ at m/z calculated from C17H _{19}NO$ _3S)) .

- Elemental Analysis : Verify purity (>95%) via combustion analysis .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Initial Screens :

- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based substrates .

- Cytotoxicity testing in cancer cell lines (e.g., MTT assay) with IC50 determination .

- Solubility and stability studies in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different studies be resolved?

- Root-Cause Analysis :

- Batch Variability : Compare synthesis protocols (e.g., purity, byproducts) using HPLC-MS .

- Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers in biological assays .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if NMR data are ambiguous .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Approaches :

- Derivatization : Introduce electron-withdrawing groups to the phenyl ring to reduce oxidative metabolism .

- Prodrug Design : Mask the tosyl group with ester linkages, which hydrolyze in vivo .

- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. How do computational methods aid in elucidating the binding mechanism of this compound with target proteins?

- Protocol :

- Docking Simulations : Perform AutoDock Vina or Glide docking using crystal structures from the PDB .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities .

属性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFWYZUTFJNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。